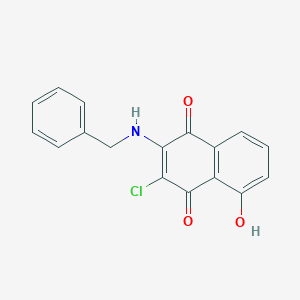
2-(Benzylamino)-3-chloro-5-hydroxynaphthoquinone
Beschreibung
2-(Benzylamino)-3-chloro-5-hydroxynaphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a benzylamino group at the second position, a chlorine atom at the third position, and a hydroxyl group at the fifth position on the naphthoquinone ring. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Eigenschaften
Molekularformel |
C17H12ClNO3 |
|---|---|
Molekulargewicht |
313.7 g/mol |
IUPAC-Name |
2-(benzylamino)-3-chloro-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12ClNO3/c18-14-15(19-9-10-5-2-1-3-6-10)16(21)11-7-4-8-12(20)13(11)17(14)22/h1-8,19-20H,9H2 |
InChI-Schlüssel |
DJAYGPIZAXJDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)C3=C(C2=O)C=CC=C3O)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Benzylamino)-3-Chlor-5-Hydroxynaphthochinon beinhaltet typischerweise die chemoselektive Reaktion von 2,3-Dichlor-1,4-Naphthochinon mit Benzylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung des gewünschten Produkts sicherzustellen . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können eine Erwärmung erfordern, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation oder Chromatographie erforderlich sind, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Benzylamino)-3-Chlor-5-Hydroxynaphthochinon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Der Naphthochinonring kann reduziert werden, um Hydrochinone zu bilden.
Substitution: Das Chloratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) werden üblicherweise verwendet.
Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden eingesetzt.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Naphthochinonen.
Reduktion: Bildung von Hydrochinonen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 2-(Benzylamino)-3-Chlor-5-Hydroxynaphthochinon beinhaltet seine Wechselwirkung mit zellulären Komponenten. Die Verbindung kann durch Redoxzyklisierung reaktive Sauerstoffspezies (ROS) erzeugen, was zu oxidativem Stress in Zellen führt. Dieser oxidative Stress kann zelluläre Komponenten wie DNA, Proteine und Lipide schädigen, was letztendlich zum Zelltod führt. Die Verbindung kann auch spezifische Enzyme hemmen oder in zelluläre Signalwege eingreifen, was zu ihren biologischen Aktivitäten beiträgt.
Wirkmechanismus
The mechanism of action of 2-(Benzylamino)-3-chloro-5-hydroxynaphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Alkylamino)-3-Chlor-1,4-Naphthochinon: Ähnliche Struktur, jedoch mit einer Alkylaminogruppe anstelle einer Benzylaminogruppe.
2-(Pyridylmethylamino)-3-Chlor-1,4-Naphthochinon: Enthält eine Pyridylmethylaminogruppe und zeigt unterschiedliche biologische Aktivitäten.
3-Benzylamino-1,2-Benzisothiazol 1,1-Dioxid: Eine strukturell verwandte Verbindung mit unterschiedlicher Reaktivität und Anwendungen.
Einzigartigkeit
2-(Benzylamino)-3-Chlor-5-Hydroxynaphthochinon ist einzigartig aufgrund des Vorhandenseins sowohl einer Benzylaminogruppe als auch einer Hydroxylgruppe am Naphthochinonring. Diese Kombination verleiht besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


